

Historical accounts of the discovery of the Europium-153 isotope.

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The Discovery of Europium-153: A Technical Account

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Abstract

This technical guide provides a detailed historical account of the discovery of the stable isotope **Europium-153**. The discovery, an important step in the characterization of rare earth elements, is primarily attributed to the work of Francis William Aston in the early 1930s. This document outlines the experimental methodology employed by Aston, leveraging his newly developed mass spectrograph. Quantitative data from his findings are presented, and the logical workflow of the discovery process is visualized. This paper is intended for researchers, scientists, and professionals in drug development with an interest in the history of isotope analysis and the characterization of elemental properties.

Introduction: The Quest for Isotopes of the Rare Earths

The early 20th century was a period of profound advancement in the understanding of atomic structure. Following the discovery of the element Europium by Eugène-Anatole Demarçay in



1901, the next frontier was the identification of its isotopic composition.[1][2][3] The rare earth elements, due to their chemical similarities, posed a significant challenge to separation and analysis. The advent of mass spectrography, pioneered by F.W. Aston, provided the first means to separate atoms based on their mass-to-charge ratio, opening the door to the discovery of isotopes in non-radioactive elements.

The Seminal Discovery by F.W. Aston

The first experimental evidence for the existence of **Europium-153** was presented by Francis W. Aston in a 1933 publication in the journal Nature, titled "Constitution of neodymium, samarium, europium, gadolinium and terbium".[4] In this communication, Aston reported the first observation of Europium-151 and noted that Europium consisted of two isotopes with odd mass numbers, 151 and 153, present in "roughly equal abundance".[4]

A more detailed account of his work was published in 1934 in the Proceedings of the Royal Society A under the title "The isotopic constitution and atomic weights of the rare earth elements". This paper laid out the experimental evidence for the isotopic composition of several rare earth elements, including Europium.

Quantitative Data

Aston's 1934 paper provided the first quantitative estimates of the isotopic abundance of Europium. The data is summarized in the table below.

Isotope	Reported Mass Number	Natural Abundance (%)
Europium-151	151	~50
Europium-153	153	~50

Table 1: Isotopic Composition of Europium as reported by F.W. Aston (1934).

Modern accepted values for the natural abundance of Europium isotopes are approximately 47.8% for Europium-151 and 52.2% for **Europium-153**.



Experimental Protocol: The Method of Accelerated Anode Rays

Aston utilized his third-generation mass spectrograph at the Cavendish Laboratory for the analysis of rare earth elements. The following protocol is a reconstruction based on his 1934 paper and general knowledge of his experimental techniques.

4.1. Sample Preparation

The rare earth elements were analyzed from their bromide salts. While the exact synthesis method used by Aston for the europium bromide is not detailed in the paper, it was a common practice at the time to prepare anhydrous bromides for use in the anode of the discharge tube. This would have likely involved the reaction of europium oxide (Eu₂O₃) with a brominating agent, followed by dehydration.

4.2. Mass Spectrography

The core of the experiment was the use of a mass spectrograph employing the method of accelerated anode rays.

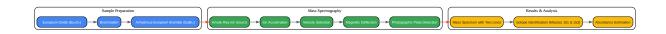
- Ion Source: A specialized discharge tube was used where the anode was packed with the bromide salt of the rare earth element. A high voltage was applied to the discharge tube, causing the volatilization and ionization of the europium bromide.
- Acceleration: The positively charged europium ions were then accelerated out of the anode region by a strong electric field.
- Velocity Focusing: The ion beam was passed through a velocity selector, consisting of parallel electric plates, which allowed only ions within a narrow range of velocities to pass through.
- Mass Analysis: The velocity-filtered ion beam then entered a region of strong magnetic field, perpendicular to the direction of ion travel. This magnetic field deflected the ions into circular paths, with the radius of curvature being proportional to the mass-to-charge ratio of the ion.
- Detection: The separated isotopic beams were detected by their impact on a photographic plate, creating a "mass spectrum" where each line corresponded to a specific isotope. To



maximize the intensity of the ion beams for the rare earths, which were difficult to ionize, Aston deliberately widened the slits of his spectrograph, which slightly reduced the instrument's resolving power.

Visualization of the Experimental Workflow

The logical flow of Aston's experiment to discover **Europium-153** can be visualized as follows:



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Figure 1: Experimental workflow for the discovery of **Europium-153**.

Conclusion

The discovery of **Europium-153** by F.W. Aston was a crucial step in completing the isotopic map of the elements and provided essential data for the then-nascent field of nuclear physics. His innovative use of the mass spectrograph and the method of accelerated anode rays for analyzing the challenging rare earth elements stands as a landmark in the history of analytical chemistry and physics. This technical guide provides a historical and methodological overview of this significant scientific achievement.

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